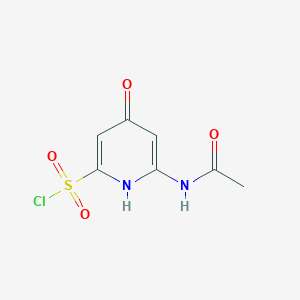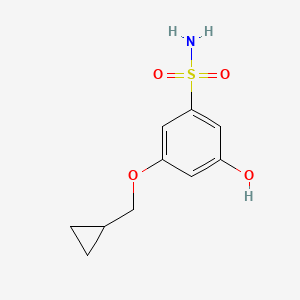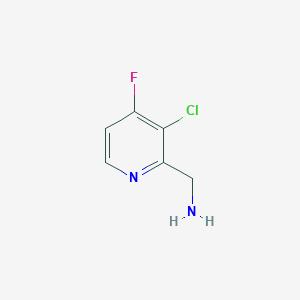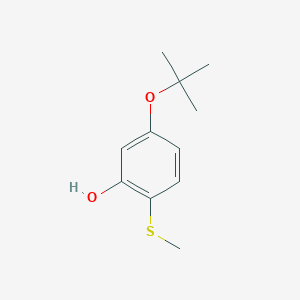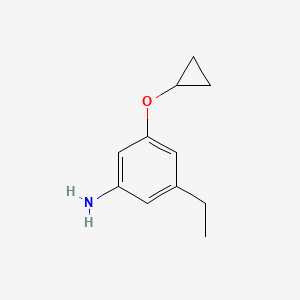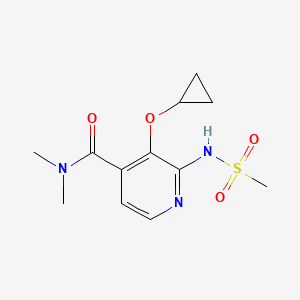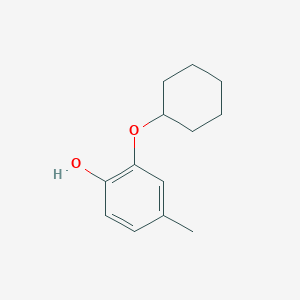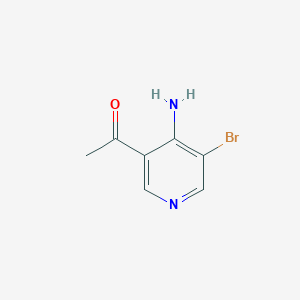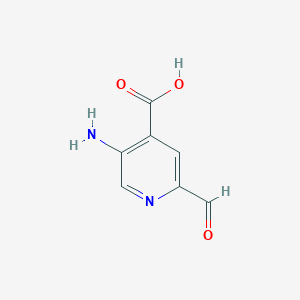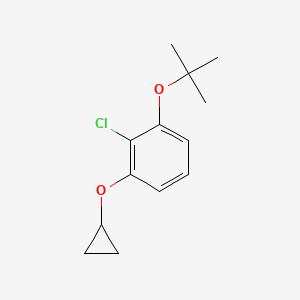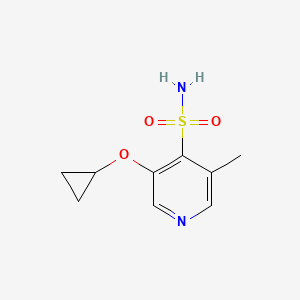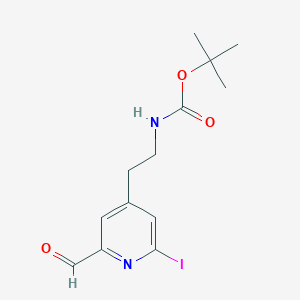
Tert-butyl 2-(2-formyl-6-iodopyridin-4-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(2-formyl-6-iodopyridin-4-YL)ethylcarbamate is a chemical compound with the molecular formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a formyl and an iodine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl 2-(2-formyl-6-iodopyridin-4-YL)ethylcarbamate typically involves multiple steps. One common synthetic route starts with the iodination of a pyridine derivative, followed by formylation and subsequent attachment of the tert-butyl carbamate group. The reaction conditions often involve the use of reagents such as iodine, formic acid, and tert-butyl chloroformate under controlled temperatures and pH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Properties
CAS No. |
1393576-21-0 |
|---|---|
Molecular Formula |
C13H17IN2O3 |
Molecular Weight |
376.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-formyl-6-iodopyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)15-5-4-9-6-10(8-17)16-11(14)7-9/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
TVIQKPSHXNNTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


